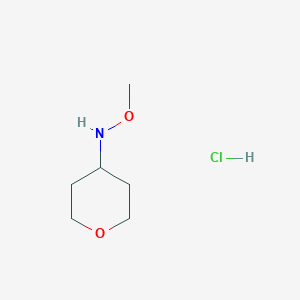![molecular formula C18H14N6O3 B2855628 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034375-92-1](/img/structure/B2855628.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a multifaceted chemical compound gaining traction across several scientific fields. Its unique structure, combining elements from various functional groups, gives it distinct properties ideal for research in chemistry, biology, and medicinal applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, a multi-step process is required:
Formation of the Isoxazole Ring: : Starting from a substituted pyridine, the isoxazole ring is constructed through a cyclization reaction under specific conditions (usually involving a base like sodium hydride).
Benzotriazine Derivative Synthesis: : The intermediate is then subjected to further reactions to form the benzotriazine structure, often using oxidizing agents.
Linking the Substructures: : Finally, the benzotriazine and isoxazole are connected via an ethyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Scaling this compound to an industrial level necessitates optimization of each synthetic step to enhance yield and purity. Key factors include:
Use of robust catalysts to drive reactions efficiently.
Implementation of continuous flow processes to maintain reaction conditions.
Extensive purification protocols to achieve desired purity levels for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the isoxazole and pyridine rings, using agents like hydrogen peroxide.
Reduction: : It exhibits reduction reactions, often at the benzotriazine moiety, using reagents like sodium borohydride.
Substitution: : The presence of electrophilic and nucleophilic sites allows for substitution reactions, commonly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, Potassium permanganate.
Reducing Agents: : Sodium borohydride, Lithium aluminum hydride.
Substitution Reagents: : Bromine, Chlorine under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced benzotriazine analogs.
Substitution: : Introduction of halogen groups, enhancing the compound's reactivity.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has diverse applications:
Chemistry: : Used as a reagent in complex organic syntheses, particularly in the formation of heterocyclic compounds.
Biology: : Functions as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: : Shows potential as an antitumor agent, due to its ability to interact with DNA and inhibit specific proteins involved in cancer cell proliferation.
Industry: : Utilized in material science for the development of novel polymers with specific electrical properties.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: : Primarily targets DNA and specific enzymes, inhibiting their function and leading to cellular apoptosis in cancer cells.
Pathways Involved: : Interacts with the p53 pathway, a critical regulator of the cell cycle, and induces oxidative stress within cells, further driving apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, providing versatile reactivity and application scope. Similar compounds include:
N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Lacks the benzotriazine moiety, resulting in reduced reactivity.
N-(2-(4-oxo-3,4-dihydroquinazolin-2(1H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Similar structure but varies in reactivity and application spectrum.
This compound's distinct chemical makeup makes it a valuable asset in ongoing scientific research, promising significant advancements across multiple fields.
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-17(15-10-16(27-22-15)12-4-3-7-19-11-12)20-8-9-24-18(26)13-5-1-2-6-14(13)21-23-24/h1-7,10-11H,8-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBWUZOYEIEWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)


![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)
![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)
![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)




![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol](/img/structure/B2855564.png)

